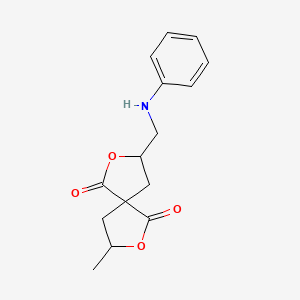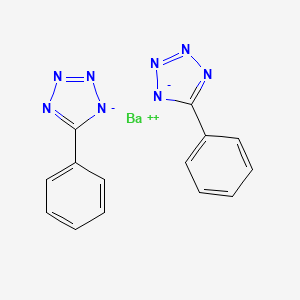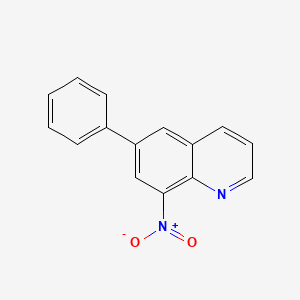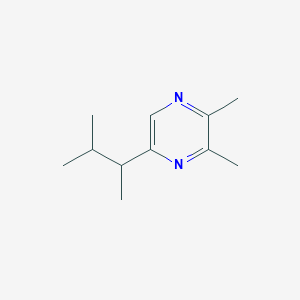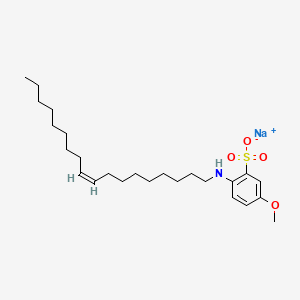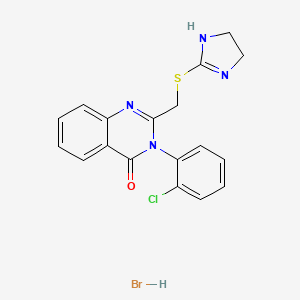
4(3H)-Quinazolinone, 3-(o-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl)-, monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(o-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl)-, monohydrobromide is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(o-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl)-, monohydrobromide typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives and o-chlorophenyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring purity, and implementing safety measures for handling hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazolinone derivatives.
Biology
Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may be investigated for similar activities.
Medicine
In medicine, compounds like this are explored for their therapeutic potential. They may be tested in preclinical and clinical trials for various diseases.
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(o-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl)-, monohydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Quinazolinone derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.
o-Chlorophenyl compounds: These compounds contain the o-chlorophenyl group and are studied for their chemical reactivity and biological properties.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 3-(o-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl)-, monohydrobromide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Propiedades
Número CAS |
61555-03-1 |
|---|---|
Fórmula molecular |
C18H16BrClN4OS |
Peso molecular |
451.8 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)quinazolin-4-one;hydrobromide |
InChI |
InChI=1S/C18H15ClN4OS.BrH/c19-13-6-2-4-8-15(13)23-16(11-25-18-20-9-10-21-18)22-14-7-3-1-5-12(14)17(23)24;/h1-8H,9-11H2,(H,20,21);1H |
Clave InChI |
BEEBDUAZJVOZGN-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)SCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


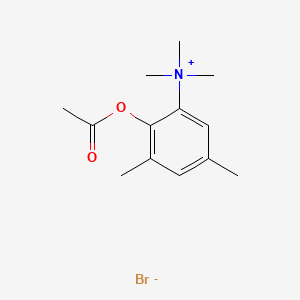

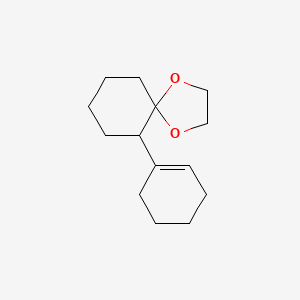
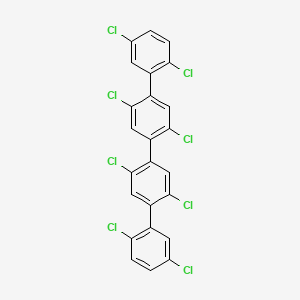
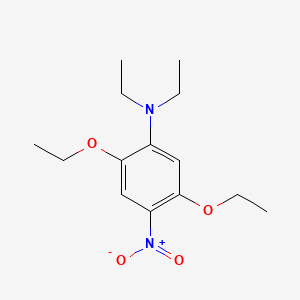
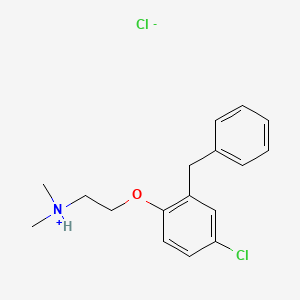
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
